molecular formula C14H14F3N3O4 B11503683 2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11503683
M. Wt: 345.27 g/mol
InChI Key: YMQMVSWDCUUMAZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a synthetic organic compound that belongs to the class of imidazolidinone derivatives This compound is characterized by the presence of an imidazolidinone ring, a benzamide group, and an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Ethoxy Substitution: The ethoxy group can be introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Large-scale production may require the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can be compared with other similar compounds, such as:

    2-ethoxy-N-[1-methyl-2,5-dioxo-4-(methyl)imidazolidin-4-yl]benzamide: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    2-ethoxy-N-[1-methyl-2,5-dioxo-4-(chloromethyl)imidazolidin-4-yl]benzamide: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    2-ethoxy-N-[1-methyl-2,5-dioxo-4-(fluoromethyl)imidazolidin-4-yl]benzamide: Features a fluoromethyl group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H14F3N3O4

Molecular Weight

345.27 g/mol

IUPAC Name

2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C14H14F3N3O4/c1-3-24-9-7-5-4-6-8(9)10(21)18-13(14(15,16)17)11(22)20(2)12(23)19-13/h4-7H,3H2,1-2H3,(H,18,21)(H,19,23)

InChI Key

YMQMVSWDCUUMAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)C)C(F)(F)F

Origin of Product

United States

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